Chloro(dimethylsulfide)gold(I) Chloro(dimethylsulfide)gold(I)
Brand Name: Vulcanchem
CAS No.: 29892-37-3
VCID: VC4134602
InChI: InChI=1S/C2H6S.Au.ClH/c1-3-2;;/h1-2H3;;1H/q;+1;/p-1
SMILES: CSC.Cl[Au]
Molecular Formula: C2H6AuClS
Molecular Weight: 294.55 g/mol

Chloro(dimethylsulfide)gold(I)

CAS No.: 29892-37-3

Cat. No.: VC4134602

Molecular Formula: C2H6AuClS

Molecular Weight: 294.55 g/mol

* For research use only. Not for human or veterinary use.

Chloro(dimethylsulfide)gold(I) - 29892-37-3

Specification

CAS No. 29892-37-3
Molecular Formula C2H6AuClS
Molecular Weight 294.55 g/mol
IUPAC Name gold(1+);methylsulfanylmethane;chloride
Standard InChI InChI=1S/C2H6S.Au.ClH/c1-3-2;;/h1-2H3;;1H/q;+1;/p-1
Standard InChI Key YQALRAGCVWJXGB-UHFFFAOYSA-M
SMILES CSC.Cl[Au]
Canonical SMILES CSC.[Cl-].[Au+]

Introduction

Structural Characteristics

Molecular Geometry

The complex adopts a nearly linear geometry at the gold center, with a bond angle of 176.9° between the sulfur and chlorine ligands . This geometry is consistent with the preference of gold(I) for two-coordinate structures, minimizing steric hindrance and maximizing stability. The Au–S bond distance is 2.271(2) Å, comparable to other gold(I)-sulfur complexes, while the Au–Cl bond measures 2.283(2) Å .

Spectroscopic and Crystallographic Data

X-ray crystallography confirms the linear configuration, and nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments for the methyl groups in Me₂S . Isotopic studies using deuterated Me₂S-d₆ demonstrate high purity, as evidenced by gas-phase infrared and mass spectra .

PropertyValueSource
Au–S bond distance2.271(2) Å
Au–Cl bond distance2.283(2) Å
Melting point160°C
Molecular weight294.547 g/mol

Synthesis and Preparation

Conventional Methods

Me₂SAuCl is typically synthesized by dissolving gold in aqua regia to form chloroauric acid (HAuCl₄), followed by the addition of dimethyl sulfide . An alternative route employs sodium tetrachloroaurate (NaAuCl₄) as the gold source, yielding the complex via ligand substitution:

HAuCl4+2SMe2+H2OMe2SAuCl+3HCl+OSMe2\text{HAuCl}_4 + 2 \, \text{SMe}_2 + \text{H}_2\text{O} \rightarrow \text{Me}_2\text{SAuCl} + 3 \, \text{HCl} + \text{OSMe}_2

.

Isotopic Synthesis

Deuterated analogs, such as Me₂S-d₆AuCl, are synthesized by reducing dimethyl sulfoxide-d₆ with triphenylphosphine in a solvent mixture of carbon tetrachloride and 2,2-dimethoxydiethyl ether . This method achieves high isotopic purity (≥97%), enabling precise mechanistic studies in catalysis .

Chemical Reactivity

Ligand Displacement

The labile Me₂S ligand is readily replaced by stronger donors (L), facilitating the synthesis of diverse gold(I) complexes:

Me2SAuCl+LLAuCl+Me2S\text{Me}_2\text{SAuCl} + \text{L} \rightarrow \text{LAuCl} + \text{Me}_2\text{S}

This reaction is exploited to generate complexes with phosphines, N-heterocyclic carbenes (NHCs), and thiolates .

Decomposition Pathways

Exposure to light, heat, or oxygen prompts decomposition to elemental gold, limiting its handling to inert atmospheres and dark conditions . Thermolysis studies reveal a decomposition onset at 160°C, consistent with its melting point .

Applications in Catalysis and Synthesis

Catalytic Cross-Coupling Reactions

Me₂SAuCl serves as a precursor for NHC-gold(I) complexes (e.g., IMesAuCl, IPrAuCl), which exhibit activity in cross-coupling reactions . For instance, IMesAuPh (derived from Me₂SAuCl) reacts with iodobenzene to form biphenyl, albeit via a proposed Au(0) intermediate . This highlights gold’s dual role as a catalyst and intermediate in organic transformations.

Isotopic Labeling Studies

Deuterated Me₂S-d₆AuCl enables tracing gold’s mechanistic pathways in catalytic cycles, particularly in infrared and mass spectrometry analyses . Such studies are critical for elucidating reaction mechanisms in homogeneous catalysis.

SupplierPackage SizePrice
CymitQuimica1 g€278.00
TCI America1 g$582.62

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